molecular formula C18H16NNaO5 B12510050 sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

Cat. No.: B12510050
M. Wt: 349.3 g/mol
InChI Key: KZGHWWBBHZLTTA-UHFFFAOYSA-M
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Description

Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is a complex organic compound that features a sodium ion coordinated to a benzoate moiety, which is further linked to a 3-(3,4-dimethoxyphenyl)prop-2-enoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate typically involves the following steps:

    Formation of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride: This is achieved by reacting 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting acyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the amide linkage.

    Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxyhydrocinnamic acid

Uniqueness

Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C18H16NNaO5

Molecular Weight

349.3 g/mol

IUPAC Name

sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

InChI

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1

InChI Key

KZGHWWBBHZLTTA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]

Origin of Product

United States

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